molecular formula C8H10K4O13 B3068543 Potassium tartrate hemihydrate CAS No. 6100-19-2

Potassium tartrate hemihydrate

Cat. No.: B3068543
CAS No.: 6100-19-2
M. Wt: 470.55 g/mol
InChI Key: FRFCDHONTUJIBX-JEPRPBJASA-J
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Description

Potassium tartrate hemihydrate, also known as dithis compound, is the dipotassium salt of tartaric acid. It is a semi-organic compound with the chemical formula ( K_2C_4H_4O_6 \cdot 0.5H_2O ). This compound is known for its colorless, slightly opaque crystals and is often used in various scientific and industrial applications .

Mechanism of Action

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium tartrate hemihydrate can be synthesized by reacting tartaric acid with potassium carbonate in a 1:1 molar ratio. The reaction is typically carried out in double-distilled water. For example, 6.9 grams of potassium carbonate and 7.5 grams of tartaric acid are dissolved separately in 50 milliliters of distilled water. The solutions are then mixed, and the resulting mixture is allowed to crystallize through solvent evaporation .

Industrial Production Methods: The mixture undergoes filtration, purification, precipitation, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Potassium tartrate hemihydrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form potassium carbonate and carbon dioxide.

    Reduction: It can be reduced to form potassium bitartrate.

    Substitution: It can participate in substitution reactions to form different tartrate salts.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an aqueous medium.

    Substitution: Reacting with different metal salts in aqueous solutions.

Major Products Formed:

    Oxidation: Potassium carbonate and carbon dioxide.

    Reduction: Potassium bitartrate.

    Substitution: Various metal tartrate salts depending on the metal used.

Comparison with Similar Compounds

Properties

CAS No.

6100-19-2

Molecular Formula

C8H10K4O13

Molecular Weight

470.55 g/mol

IUPAC Name

tetrapotassium;(2R,3R)-2,3-dihydroxybutanedioate;hydrate

InChI

InChI=1S/2C4H6O6.4K.H2O/c2*5-1(3(7)8)2(6)4(9)10;;;;;/h2*1-2,5-6H,(H,7,8)(H,9,10);;;;;1H2/q;;4*+1;/p-4/t2*1-,2-;;;;;/m11...../s1

InChI Key

FRFCDHONTUJIBX-JEPRPBJASA-J

SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O.O.[K+].[K+]

Isomeric SMILES

[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.O.[K+].[K+].[K+].[K+]

Canonical SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.O.[K+].[K+].[K+].[K+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium tartrate hemihydrate
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Q & A

Q1: How does the EPR signal intensity of irradiated potassium tartrate hemihydrate correlate with the absorbed radiation dose?

A2: Research shows a linear relationship between the intensity of the main EPR signal (at g = 2.0032) in irradiated this compound and the absorbed gamma radiation dose []. This linear correlation makes PT suitable for quantifying radiation doses within a specific range.

Q2: Beyond radiation detection, what other applications have been explored for this compound?

A3: this compound plays a key role in developing thermochromic hydrogels. Its presence influences the size of micelles within the hydrogel matrix at different temperatures []. This size change affects light transmittance, enabling the hydrogel to switch from opaque to transparent (reaching 90% transmittance at 550 nm) upon reaching a specific thermochromic transition temperature (TTT) []. This property is valuable for applications like smart windows and temperature monitors [].

Q3: Can the thermochromic transition temperature of hydrogels incorporating this compound be controlled?

A4: Yes, the TTT of these hydrogels can be finely tuned by adjusting the concentration of this compound within the hydrogel []. Studies demonstrate a tunable TTT range from 25 °C to 35 °C by modifying the PT content []. Further control is achievable by introducing specific positive ions (Li+, Na+, K+) during the hydrogel preparation, allowing for precise TTT adjustments with 1 °C accuracy [].

Q4: Has this compound been explored in bioprocessing applications?

A5: Research highlights the use of this compound as a component in optimizing culture media for cellulase production by the fungus Acremonium cellulolyticus []. In a specific medium formulation containing this compound, A. cellulolyticus achieved high cellulase production levels (up to 17.42 FPU/mL) [], demonstrating its potential in enhancing bioprocesses.

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